2-Phenyl-1,2-propanediol

Catalog No.
S582615
CAS No.
4217-66-7
M.F
C9H12O2
M. Wt
152.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenyl-1,2-propanediol

CAS Number

4217-66-7

Product Name

2-Phenyl-1,2-propanediol

IUPAC Name

2-phenylpropane-1,2-diol

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C9H12O2/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6,10-11H,7H2,1H3

InChI Key

LNCZPZFNQQFXPT-UHFFFAOYSA-N

SMILES

CC(CO)(C1=CC=CC=C1)O

Synonyms

2-phenoxy-1-propanol

Canonical SMILES

CC(CO)(C1=CC=CC=C1)O

Origin and Significance:

2-Phenyl-1,2-propanediol can be synthesized from various starting materials, but its natural occurrence is not well documented in scientific literature. Research into its properties and potential applications is ongoing, but currently, there is no widespread scientific interest in this specific compound.


Molecular Structure Analysis

The key feature of 2-Phenyl-1,2-propanediol's structure is the combination of a benzene ring (phenyl group) attached to a three-carbon chain (propane) with hydroxyl (OH) groups on the first two carbons (1,2-diol). This structure gives it both aromatic and aliphatic character [].

  • Phenyl group: A six-membered carbon ring with alternating single and double bonds, providing aromatic stability.
  • Propane chain: A three-carbon chain with single bonds between the carbons.
  • Hydroxyl groups (OH): Attached to the first two carbons of the propane chain, making it a diol (two alcohol groups).

This combination of functional groups might influence its reactivity and potential applications, but further research is needed to explore this aspect [].


Chemical Reactions Analysis

Synthesis:

One method for synthesizing 2-Phenyl-1,2-propanediol involves the reduction of benzoin (diphenylglycol) with a reducing agent like sodium borohydride (NaBH4) [].

C6H5-CO-CH(OH)-C6H5 (Benzoin) + NaBH4 -> 2 C6H5-CH(OH)-CH2OH (2-Phenyl-1,2-propanediol)

Other Reactions:


Physical And Chemical Properties Analysis

  • Molecular Formula: C₉H₁₂O₂ []
  • Molecular Weight: 152.19 g/mol []
  • Melting Point: 44-45 °C (literature value)
  • Boiling Point: 160-162 °C at 26 mmHg (literature value)
  • Solubility: Data on specific solubility is limited, but due to the presence of hydroxyl groups, it might be soluble in polar solvents like water and alcohols.

Currently, there is no documented research on the specific mechanism of action of 2-Phenyl-1,2-propanediol in biological systems.

Information on the safety hazards of 2-Phenyl-1,2-propanediol is scarce in scientific literature. As a general precaution, unknown organic compounds should be handled with care, following standard laboratory safety protocols.

Further Research:

The potential applications and properties of 2-Phenyl-1,2-propanediol remain largely unexplored. Future research might investigate its:

  • Reactivity in various chemical reactions.
  • Potential use as a building block in organic synthesis.
  • Interaction with biological systems (if any).

XLogP3

0.6

Other CAS

4217-66-7

Wikipedia

2-phenyl-1,2-propanediol

Dates

Modify: 2023-08-15

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